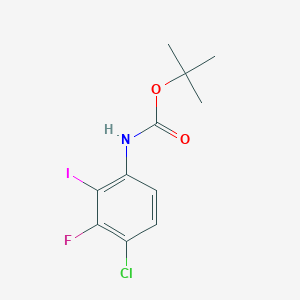

Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-chloro-3-fluoro-2-iodophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(12)8(13)9(7)14/h4-5H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJDGCAGOBWPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Procedure

The synthesis begins with 1,1-dimethylethyl (4-chloro-3-fluorophenyl)carbamate (Compound 102), which undergoes lithiation at the ortho position using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -80°C to -75°C. Subsequent iodination with molecular iodine (I₂) yields the target compound.

Reaction Conditions:

Work-Up and Purification:

-

Quenching : Sequential addition of NH₄Cl and NaHSO₃ solutions to neutralize excess reagents.

-

Distillation : Removal of THF under reduced pressure.

-

Recrystallization : Ethanol-water mixture (2:1) at 4°C to isolate the product as a pale yellow solid.

Key Mechanistic Insight :

The tert-butyl carbamate group directs lithiation to the ortho position via coordination with the lithium ion. Iodine then displaces the lithium intermediate, achieving regioselective substitution.

Carbamate Protection Strategies

The carbamate group is introduced early in the synthesis to prevent unwanted side reactions during halogenation. Two primary methods are employed:

Chloroformate-Mediated Carbamate Formation

Reaction of 4-chloro-3-fluoroaniline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Optimization Parameters:

-

Temperature : 0–25°C to minimize hydrolysis.

-

Solvent : Dichloromethane (DCM) or THF for optimal solubility.

-

Stoichiometry : 1.2–1.5 equivalents of tert-butyl chloroformate relative to the amine.

Industrial-Scale Production

Industrial synthesis prioritizes yield, purity, and cost-efficiency through:

Continuous Flow Systems

Purification Techniques

| Method | Conditions | Purity |

|---|---|---|

| Recrystallization | Ethanol-water (2:1), 4°C | >99% |

| Chromatography | Silica gel, hexane-ethyl acetate (4:1) | 98–99% |

Reaction Optimization and Critical Parameters

Temperature Control

Stoichiometry and Reagent Quality

Solvent Selection

-

THF : Preferred for its ability to solubilize both lithiated intermediates and iodine.

-

Anhydrous Conditions : Critical to prevent hydrolysis of the carbamate group.

Comparative Analysis of Synthetic Routes

While the lithiation-iodination method dominates, alternative pathways face limitations:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring. Common reagents for these reactions include and .

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.

Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium thiocyanate, room temperature, inert atmosphere.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of oxidized phenyl derivatives.

Reduction: Formation of reduced phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate has garnered attention as a lead compound in the development of new therapeutic agents. Its halogenated structure may enhance its interaction with biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies indicate that it could serve as a modulator for specific biological activities, making it a candidate for drug development.

Potential Mechanisms of Action

- Enzyme Inhibition: The presence of halogens may allow the compound to interact effectively with enzyme active sites, potentially inhibiting their function.

- Receptor Modulation: Its structural features may enable it to bind to receptors, influencing signaling pathways that are critical in disease processes.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals. The unique combination of halogens can enhance the efficacy of pesticides by improving their stability and bioactivity against pests and diseases.

Case Studies

- Synthesis and Biological Evaluation : A study demonstrated the synthesis of this compound using various reagents under controlled conditions. Following synthesis, biological assays indicated promising activity against specific cancer cell lines, suggesting potential as an anticancer agent.

- Agrochemical Efficacy : In agricultural trials, formulations containing this compound showed improved pest resistance compared to traditional pesticides, indicating its potential utility in crop protection strategies.

Mechanism of Action

The mechanism of action of tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of halogen atoms on the phenyl ring enhances its binding affinity to target proteins, leading to specific biological effects .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₁₁H₁₂ClFINO₂

- CAS Number: 1018450-35-5

- Purity: 95%

- Key Substituents: Chloro (C4), fluoro (C3), iodo (C2), and tert-butyl carbamate (N-linked) .

This compound is a halogen-rich aromatic carbamate, notable for its steric bulk and electronic effects due to the iodine atom. It serves as an intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions where iodine acts as a leaving group .

The following table summarizes structural and functional differences between tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate and analogous carbamates:

Key Differences :

Reactivity :

- The iodo substituent in the target compound enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or chloro analogs .

- Trifluoromethyl (CF₃) groups increase electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution .

Biological Activity: Amino-substituted carbamates (e.g., CAS 79019760) are preferred in drug discovery for their ability to form hydrogen bonds with biological targets . Iodo derivatives may have applications in radiopharmaceuticals due to iodine’s isotopic properties .

Physical Properties :

- The hydroxypropan-2-yl group (CAS 2352871-45-3) improves aqueous solubility, whereas iodine’s hydrophobicity may limit bioavailability in the target compound .

Synthetic Utility :

- Alkenyl chains (e.g., CAS 913563-71-0) enable cycloaddition reactions, contrasting with the iodo group’s role in displacement reactions .

Contradictions and Limitations :

Biological Activity

Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate is a halogenated carbamate compound with significant potential in pharmacological applications. Its unique structural features, characterized by a tert-butyl group and halogen substituents, suggest interesting interactions with biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClFINO2, with a molecular weight of approximately 371.577 g/mol. The compound's structure features:

- A tert-butyl group that enhances lipophilicity.

- A chloro substituent at the para position.

- A fluoro substituent at the meta position.

- An iodo substituent at the ortho position.

These modifications contribute to its unique reactivity and biological profile.

Preliminary studies indicate that this compound may interact with specific enzymes and receptors within biological systems. The halogen atoms can influence binding affinity and selectivity towards biological targets, potentially modulating their activity. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Biological Activity

Research has shown that this compound exhibits notable biological activity, particularly in the context of medicinal chemistry. Some key findings include:

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its structural similarity to other known anticancer agents suggests that it may function as a lead compound in developing new therapeutic agents targeting specific cancer pathways.

- Enzyme Interaction Studies : Interaction studies have suggested that this compound may inhibit enzymes involved in metabolic pathways, although further research is needed to confirm these effects and identify specific targets.

- Pharmacological Applications : Due to its unique structure, the compound is being explored for various pharmacological applications, including anti-inflammatory and antimicrobial activities.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-fluorophenyl carbamate | Chlorine and fluorine substituents | Lacks iodine substituent |

| Tert-butyl (4-bromo-3-fluorophenyl)carbamate | Bromine instead of chlorine | Different halogen properties |

| 4-Iodo-3-fluorophenyl carbamate | Iodine at para position | Different positioning of iodine |

| This compound | Combination of chlorine and iodine | Enhanced lipophilicity and biological activity |

This table highlights how this compound stands out due to its combination of halogen substituents, which may enhance its biological activity compared to similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, leading to cell death at certain concentrations. For instance, an IC50 value was determined in HeLa cells indicating significant anti-proliferative activity.

- Enzyme Inhibition Assays : Preliminary assays have indicated that the compound may inhibit specific enzymes related to cancer metabolism, suggesting a mechanism through which it could exert its anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate?

- Methodology : The compound is typically synthesized via a multi-step process involving halogenation and carbamate protection. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Purification may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like ethanol or dichloromethane. Ensure inert conditions (N₂ atmosphere) to prevent decomposition of halogenated intermediates .

- Key Considerations : Monitor reaction progress via TLC or HPLC. The presence of iodine may require light-sensitive handling.

Q. How is this compound characterized spectroscopically?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, tert-butyl group at δ ~1.3 ppm). ¹⁹F NMR can resolve fluorine environments .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₂ClFINO₂, MW 401.58) .

- IR : Carbamate C=O stretch ~1700 cm⁻¹ .

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, safety goggles, and lab coats. Halogenated aromatics may pose toxicity risks .

- Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid incompatible materials (strong acids/bases) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Grow single crystals via slow evaporation (e.g., from ethanol). Use X-ray diffraction (SHELX software ) for structure refinement. The heavy iodine atom enhances anomalous scattering, aiding phasing.

- Challenges : Crystal twinning or disorder may arise due to bulky tert-butyl and halogen groups. Compare with databases (e.g., Cambridge Structural Database) for analogous structures .

Q. What is the thermal and hydrolytic stability of this carbamate under varying conditions?

- Experimental Design :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C based on tert-butyl analogs ).

- Hydrolysis Studies : Reflux in acidic (HCl/THF) or basic (NaOH/MeOH) media; monitor via HPLC for Boc-deprotection .

Q. How do the halogen substituents (Cl, F, I) influence reactivity in cross-coupling reactions?

- Mechanistic Analysis :

- Iodine : Participates in Ullmann or Suzuki-Miyaura couplings (e.g., with boronic acids). Use Pd catalysts (e.g., Pd(PPh₃)₄) .

- Fluorine : Modulates electronic effects (σ-inductive) and may direct regioselectivity .

- Optimization : Screen solvents (DMF, toluene) and ligands (XPhos) to minimize dehalogenation side reactions .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Case Study : Carbamates with halogenated aryl groups are precursors to kinase inhibitors or antiviral agents. For example, tert-butyl carbamates are deprotected in situ to generate free amines for subsequent functionalization .

- Biological Relevance : The iodine atom may enhance binding to hydrophobic pockets in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.